Ethyl 8-fluoro-1,4-dioxaspiro[4.5]decane-8-carboxylate
Overview
Description
Ethyl 8-fluoro-1,4-dioxaspiro[4.5]decane-8-carboxylate is a synthetic organic compound with the molecular formula C₁₁H₁₇FO₄ and a molecular weight of 232.25 g/mol This compound features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-fluoro-1,4-dioxaspiro[4.5]decane-8-carboxylate typically involves the reaction of ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate with a fluorinating agent. The reaction conditions often include the use of an inert atmosphere and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. similar compounds are often produced using batch or continuous flow reactors, which allow for precise control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-fluoro-1,4-dioxaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles like hydroxide ions (OH⁻), electrophiles like alkyl halides (R-X)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Ethyl 8-fluoro-1,4-dioxaspiro[4.5]decane-8-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition and receptor modulation.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for ethyl 8-fluoro-1,4-dioxaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances its ability to form strong bonds with enzymes or receptors, potentially inhibiting their activity or modulating their function. The spirocyclic structure also contributes to its unique binding properties .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate: Lacks the fluorine atom, which may result in different reactivity and applications.
Ethyl 8-(tert-butoxycarbonylamino)-1,4-dioxaspiro[4.5]decane-8-carboxylate:
Uniqueness
Ethyl 8-fluoro-1,4-dioxaspiro[4The spirocyclic structure also contributes to its distinct chemical behavior compared to other similar compounds .
Properties
IUPAC Name |
ethyl 8-fluoro-1,4-dioxaspiro[4.5]decane-8-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FO4/c1-2-14-9(13)10(12)3-5-11(6-4-10)15-7-8-16-11/h2-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKUVGPOFUCQMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC2(CC1)OCCO2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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